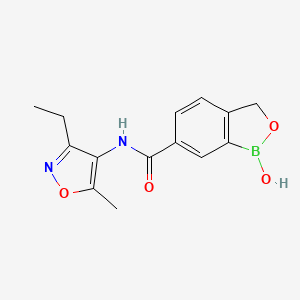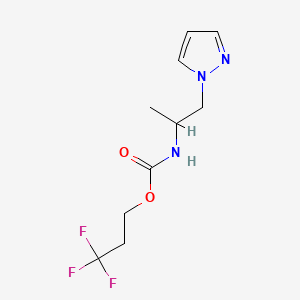![molecular formula C17H19BN2O3 B7358940 (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid, also known as THQ-B, is a boronic acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ-B is a small molecule that has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin.
Mécanisme D'action
The mechanism of action of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves its ability to inhibit the activity of various enzymes. Proteasome inhibitors block the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Tyrosine kinase inhibitors block the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Tubulin inhibitors block the polymerization of tubulin, leading to the disruption of microtubule function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, and further studies are needed to explore this possibility.
Méthodes De Synthèse
The synthesis of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials for the synthesis of this compound include 2-amino-5,6,7,8-tetrahydroquinoline and 4-bromobenzeneboronic acid. The intermediate compounds are formed by reacting the starting materials with various reagents, such as potassium carbonate, N,N-dimethylformamide, and palladium acetate. The final coupling reaction is achieved by reacting the intermediate compounds with 4-(chloromethyl)phenyl isocyanate in the presence of a base. The resulting product is this compound, which can be purified by column chromatography.
Applications De Recherche Scientifique
(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Proteasome inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent antitumor activity in vitro and in vivo. Tyrosine kinase inhibitors have been used for the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to exhibit potent inhibitory activity against several tyrosine kinases, including Src, Abl, and EGFR. Tubulin inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent inhibitory activity against tubulin polymerization.
Propriétés
IUPAC Name |
[4-(5,6,7,8-tetrahydroquinolin-2-ylmethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BN2O3/c21-17(13-5-8-14(9-6-13)18(22)23)19-11-15-10-7-12-3-1-2-4-16(12)20-15/h5-10,22-23H,1-4,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOCEPPNULAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=NC3=C(CCCC3)C=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)

![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)
